2-(4-fluorophenyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H9FO. It is characterized by a cyclopropane ring attached to a 4-fluorophenyl group and an aldehyde functional group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with cyclopropanecarboxaldehyde in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Fluorophenyl)cyclopropanecarboxylic acid.
Reduction: 2-(4-Fluorophenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)cyclopropane-1-carbaldehyde depends on the specific reactions it undergoesThe cyclopropane ring can also influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)cyclopropanecarbaldehyde
- 2-(4-Bromophenyl)cyclopropanecarbaldehyde
- 2-(4-Methylphenyl)cyclopropanecarbaldehyde
Uniqueness
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents on the phenyl ring .
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJDWIXBZFRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.